![molecular formula C15H20N2O2 B1390949 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid CAS No. 1214860-66-8](/img/structure/B1390949.png)
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid
Vue d'ensemble
Description
Indole derivatives, such as those containing an acetic acid linked to the C3 carbon atom of an indole, are known to have diverse pharmacological activities . They are important precursors for the synthesis of various biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives often involves nucleophilic substitutions at the α-position of the indole . Highly reactive (1H-indol-3-yl)methyl electrophiles, such as (1H-indol-3-yl)methyl halides, are potential precursors for the synthesis of various indole derivatives .
Molecular Structure Analysis
Indole derivatives typically contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Chemical Reactions Analysis
Indole derivatives have been synthesized via nucleophilic substitutions at the α-position of the indole . Highly reactive (1H-indol-3-yl)methyl electrophiles are potential precursors for the synthesis of various indole derivatives .
Applications De Recherche Scientifique
Structural Insights and Crystal Formation
The compound, in its varied forms, has been extensively studied for its crystal structure. The study of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in acetic acid revealed significant insights into its crystalline form, emphasizing its potential in pharmaceutical and food industries due to the importance of amino acids in methylation, detoxication, and antioxidation. The structure is particularly noted for its indole ring and hydrogen bonding interactions, which stabilize the crystal structure (Li, Liang, & Tai, 2009).
Synthesis of Derivatives
Research has been conducted on synthesizing N-substituted derivatives of indole compounds, including those related to 1H-indol-3-yl[(3-methylbutyl)amino]acetic acid. This highlights the compound's versatility and significance in creating new molecules with potential pharmacological uses (Maklakov, Smushkevich, & Magedov, 2002).
Conformational and Interaction Studies
Amino acid conjugates of indol-3-yl-acetic acid have been studied for their conformation using 1H-NMR-NOE-difference spectroscopy. These studies are crucial for understanding the compound's behavior and interactions, providing a base for further application in biological systems (Duddeck et al., 1989).
Novel Applications in Biochemistry and Medicine
The compound's derivatives have been explored for various applications. For instance, aminoethyl-substituted indole-3-acetic acids have been utilized in designing novel research tools, indicating the compound's vast potential in biochemistry and medicine (Ilić et al., 2005).
Advanced Synthesis Techniques
Efficient and rapid synthesis techniques, such as microwave-assisted synthesis, have been developed for 1H-indol-3-yl acetate derivatives. This highlights the scientific community's interest in exploring efficient ways to handle and modify this compound, making it more accessible for various applications (Parshotam et al., 2016).
Orientations Futures
Indole derivatives continue to be a focus of research due to their diverse pharmacological activities and their potential as precursors for the synthesis of various biologically active structures . The development of efficient synthesis methods, such as the use of microflow technologies, is an area of ongoing research .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylbutylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)7-8-16-14(15(18)19)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,14,16-17H,7-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNEFYHYSDKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(C1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-3-yl[(3-methylbutyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)
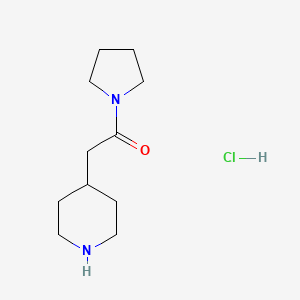
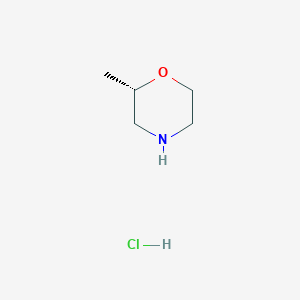
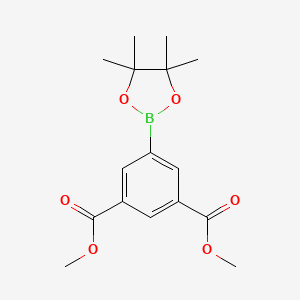
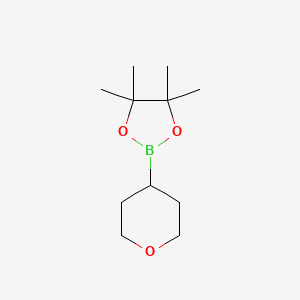
![(S)-N-[(1E)-(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1390874.png)
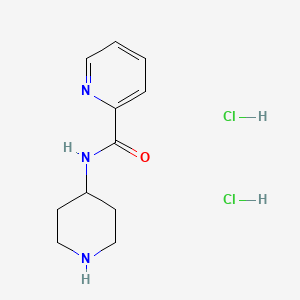
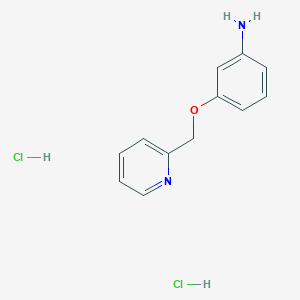
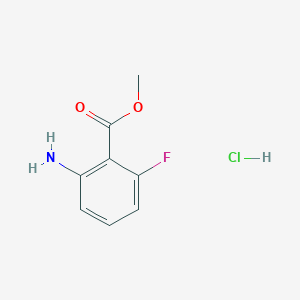

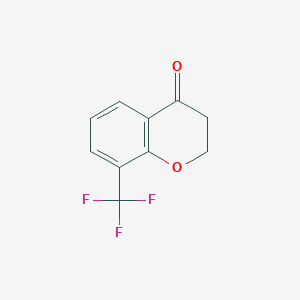
![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)

![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)